

A Comprehensive Spectroscopic Guide to Iodobenzene Diacetate (PIDA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Iodobenzene diacetate*

Cat. No.: B8810400

[Get Quote](#)

An In-Depth Technical Resource for Researchers and Drug Development Professionals

Introduction: The Role and Characterization of a Versatile Hypervalent Iodine Reagent

Iodobenzene diacetate, commonly known in the field as Phenyliodine(III) diacetate (PIDA) or (Diacetoxyiodo)benzene, is a pivotal hypervalent iodine compound.^{[1][2]} With the chemical formula C₁₀H₁₁IO₄ and CAS number 3240-34-4, this white crystalline solid has become an indispensable tool in modern organic synthesis.^{[3][4]} Its popularity stems from its capacity to act as a powerful and selective oxidizing agent under mild conditions, often replacing toxic heavy-metal oxidants and enabling complex molecular transformations.^{[1][5]} PIDA is instrumental in a wide array of reactions, including the oxidation of alcohols, C-H functionalization, and the construction of heterocyclic systems, making it highly valuable in academic research and the synthesis of pharmaceutical intermediates.^{[1][6]}

Given its critical role, the unambiguous identification and confirmation of purity of PIDA are paramount for reproducible and reliable synthetic outcomes. This guide provides a detailed analysis of the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles, practical experimental protocols, and in-depth interpretation of the spectral data, providing field-proven insights to ensure confidence in your starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and quantity of magnetically active nuclei, such as ^1H and ^{13}C .

^1H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule, revealing their electronic environment and proximity to other protons.

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **iodobenzene diacetate** sample.
- Solvent Selection: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuteriochloroform (CDCl_3). CDCl_3 is a common choice due to its excellent solubilizing power for PIDA and its single residual peak at $\delta \sim 7.26$ ppm.
- Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Acquisition: On the spectrometer's software, load standard acquisition parameters for a ^1H experiment. This typically includes setting the spectral width, acquisition time, and number of scans (e.g., 8 or 16 scans for a sample of this concentration). The use of a 400 MHz or higher field strength instrument is recommended for better signal dispersion.
- Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced. For CDCl_3 , the residual solvent peak at $\delta 7.26$ ppm can be used for referencing if an internal standard like tetramethylsilane (TMS) is not present.

A typical ^1H NMR spectrum of **iodobenzene diacetate** in CDCl_3 exhibits distinct signals corresponding to the aromatic and acetate protons.

Table 1: Summary of ^1H NMR Data for **Iodobenzene Diacetate** in CDCl_3 ^[7]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.09	Doublet (d)	2H	Aromatic Protons (Ortho to Iodine)
7.63 - 7.47	Multiplet (m)	3H	Aromatic Protons (Meta and Para to Iodine)
2.01	Singlet (s)	6H	Methyl Protons of the two Acetate Groups

- δ 8.09 (d, 2H): This downfield doublet corresponds to the two protons on the phenyl ring that are ortho to the iodine atom. The electron-withdrawing nature of the hypervalent iodine center deshields these protons significantly, shifting them downfield. The splitting into a doublet is due to coupling with the adjacent meta protons.
- δ 7.63 - 7.47 (m, 3H): This multiplet represents the remaining three aromatic protons, two in the meta position and one in the para position. Their signals overlap due to similar chemical environments.
- δ 2.01 (s, 6H): This sharp, intense singlet integrating to six protons is the characteristic signal for the methyl groups of the two equivalent acetate ligands. Its singlet nature indicates no adjacent protons to couple with.

Caption: Molecular structure of PIDA with ^1H NMR assignments.

^{13}C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The protocol is analogous to that for ^1H NMR, with the primary difference being in the acquisition parameters. A ^{13}C experiment requires a wider spectral width and typically a much larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to

the low natural abundance of the ^{13}C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets.

The proton-decoupled ^{13}C NMR spectrum provides a clear count of the chemically distinct carbon environments.

Table 2: Summary of ^{13}C NMR Data for **Iodobenzene Diacetate** in CDCl_3 ^[7]

Chemical Shift (δ) ppm	Assignment
176.5	Carbonyl Carbon (Acetate C=O)
135.0	Aromatic Carbon (Ortho to Iodine)
131.8	Aromatic Carbon (Para to Iodine)
131.0	Aromatic Carbon (Meta to Iodine)
121.7	Aromatic Carbon (Ipso, bonded to Iodine)
20.5	Methyl Carbon (Acetate $-\text{CH}_3$)

- δ 176.5: This downfield signal is characteristic of a carbonyl carbon in an ester or acetate group.
- δ 135.0 - 121.7: This cluster of signals corresponds to the six carbons of the phenyl ring. The ipso-carbon (bonded directly to iodine) is typically the most shielded or shifted, while the others are assigned based on established substituent effects.
- δ 20.5: This upfield signal is the signature of the methyl carbon of the acetate groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition (ATR Method)

- Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
- Sample Application: Place a small amount of the solid **iodobenzene diacetate** powder onto the ATR crystal.
- Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). A sufficient number of scans (e.g., 16 or 32) should be co-added to produce a high-quality spectrum.
- Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data Analysis and Interpretation

The IR spectrum of PIDA is dominated by absorptions from the acetate and phenyl groups.

Table 3: Key IR Absorption Bands for **Iodobenzene Diacetate**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3060	Medium	C-H Stretch	Aromatic C-H
~2925	Weak	C-H Stretch	Aliphatic C-H (Methyl)
~1700 - 1650	Strong	C=O Stretch	Acetate Carbonyl
~1570	Medium	C=C Stretch	Aromatic Ring
~1270	Strong	C-O Stretch	Acetate Ester

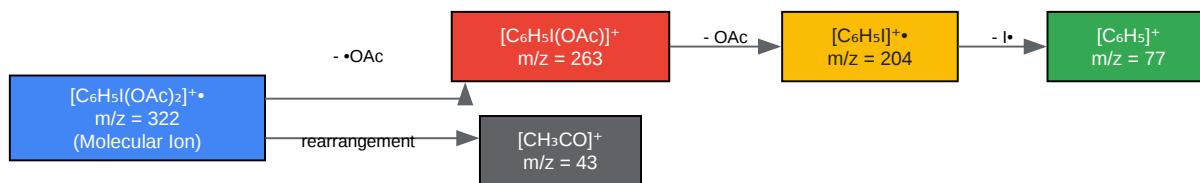
- Strong C=O Stretch (~1700 - 1650 cm⁻¹): The most prominent peak in the spectrum is the carbonyl stretch from the two acetate groups. Its high intensity is due to the large change in dipole moment during this vibration.
- Aromatic C-H Stretch (~3060 cm⁻¹): This absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring.
- Strong C-O Stretch (~1270 cm⁻¹): This intense band corresponds to the stretching vibration of the C-O single bond in the acetate ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for a solid, which is then heated to volatilize the analyte into the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($M^{+\bullet}$).
- Fragmentation: The high energy of the molecular ion causes it to be in a highly excited state, leading to fragmentation into smaller, charged daughter ions and neutral radicals.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.


Data Analysis and Interpretation

The mass spectrum of PIDA confirms its molecular weight and reveals a characteristic fragmentation pathway. The molecular weight of $C_{10}H_{11}IO_4$ is 322.10 g/mol .[8]

Table 4: Significant Ions in the EI Mass Spectrum of **Iodobenzene Diacetate**

m/z	Proposed Ion	Formula	Notes
322	$[C_6H_5I(OCOCH_3)_2]^{+}\bullet$	$[C_{10}H_{11}IO_4]^{+}\bullet$	Molecular Ion ($M^{+}\bullet$)
263	$[C_6H_5I(OCOCH_3)]^{+}$	$[C_8H_8IO_2]^{+}$	Loss of an acetoxy radical ($\bullet OCOCH_3$)
204	$[C_6H_5I]^{+}\bullet$	$[C_6H_5I]^{+}\bullet$	Loss of two acetoxy radicals
127	$[I]^{+}$	$[I]^{+}$	Iodine cation
77	$[C_6H_5]^{+}$	$[C_6H_5]^{+}$	Phenyl cation
43	$[CH_3CO]^{+}$	$[C_2H_3O]^{+}$	Acetyl cation

The fragmentation begins with the formation of the molecular ion at m/z 322. A primary fragmentation route is the loss of an acetoxy radical to form the ion at m/z 263. Further loss of the second acetate group leads to the iodobenzene radical cation at m/z 204. The presence of ions at m/z 77 (phenyl) and m/z 43 (acetyl) are also highly characteristic.

[Click to download full resolution via product page](#)

Caption: Plausible EI-MS fragmentation pathway for PIDA.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of **iodobenzene diacetate**. ¹H and ¹³C NMR confirm the precise molecular structure and arrangement of atoms. IR spectroscopy provides rapid confirmation of the essential acetate and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern that serves as a final check of identity. By employing these techniques with robust experimental protocols, researchers can ensure the quality and identity of their PIDA reagent, which is the foundation for achieving reliable and successful outcomes in their synthetic endeavors.

References

- **Iodobenzene Diacetate:** Synthesis, Properties, and Industrial Applications. (n.d.). [Source not explicitly named].
- PubChem. (n.d.). **Iodobenzene diacetate** | C10H11IO4 | CID 76724.
- Scribd. (n.d.). (Diacetoxyiodo)benzene Overview.
- NIST. (n.d.). **Iodobenzene diacetate**. In NIST Chemistry WebBook.
- ChemWhat. (n.d.). (Diacetoxyiodo)benzene CAS#: 3240-34-4.
- NIST. (n.d.). **Iodobenzene diacetate**. In NIST Chemistry WebBook.
- LookChem. (n.d.). (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations.
- NIST. (n.d.). **Iodobenzene diacetate**. In NIST Chemistry WebBook.
- Liang, D., et al. (n.d.). One-Pot Sequential Reaction to 2-Substituted-Phenanthridinones from N-Methoxybenzamides. The Royal Society of Chemistry.
- Beilstein J. Org. Chem. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides.
- ACS Omega. (2019). (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals.
- Molecules. (2022). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis.
- Wikipedia. (n.d.). (Diacetoxyiodo)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. scribd.com [scribd.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 3240-34-4: Iodobenzene diacetate | CymitQuimica [cymitquimica.com]
- 5. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Iodobenzene diacetate [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Iodobenzene Diacetate (PIDA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8810400#spectroscopic-data-of-iodobenzene-diacetate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com